1-Bromo-4-(2-fluoroethoxy)benzene

Catalog No.
S689584
CAS No.
332-47-8
M.F
C8H8BrFO
M. Wt
219.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(2-fluoroethoxy)benzene

CAS Number

332-47-8

Product Name

1-Bromo-4-(2-fluoroethoxy)benzene

IUPAC Name

1-bromo-4-(2-fluoroethoxy)benzene

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

InChI

InChI=1S/C8H8BrFO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2

InChI Key

HCSATMHJZXLZDU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCF)Br

Canonical SMILES

C1=CC(=CC=C1OCCF)Br

1-Bromo-4-(2-fluoroethoxy)benzene is an organic compound characterized by a bromine atom and a fluoroethoxy group attached to a benzene ring. Its molecular formula is C9_9H8_8BrF, and it has a molar mass of approximately 219.06 g/mol. The compound features a bromine substituent at the para position (4-position) of the benzene ring and an ethoxy group where one of the hydrogen atoms of the ethyl group is replaced by a fluorine atom, specifically at the 2-position. This structural arrangement imparts unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Due to the presence of both the bromine atom and the fluoroethoxy group. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions, such as with amines or alcohols, resulting in the formation of new compounds.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at other positions on the benzene ring.
  • Dehydrohalogenation: Under certain conditions, 1-bromo compounds can undergo elimination reactions to form alkenes, particularly when treated with strong bases.

These reactions are significant for synthesizing derivatives and exploring the reactivity of this compound.

Several synthetic routes can be employed to produce 1-Bromo-4-(2-fluoroethoxy)benzene:

  • Bromination of Ethoxy-substituted Benzene: Starting from 4-(2-fluoroethoxy)benzene, bromination can be achieved using bromine in an appropriate solvent under controlled conditions to yield the desired product.
  • Fluorination of Brominated Benzene: Alternatively, starting from 1-bromo-4-benzenol, fluorination can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluoroethoxy group.

These methods highlight the versatility in synthesizing this compound through various chemical transformations.

1-Bromo-4-(2-fluoroethoxy)benzene has several potential applications:

  • Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
  • Material Science: The compound may be utilized in developing advanced materials, including polymers and coatings that require specific chemical properties imparted by bromine and fluorine.
  • Organic Synthesis: As a building block in organic synthesis, it can facilitate the creation of more complex molecules through various

Interaction studies involving 1-Bromo-4-(2-fluoroethoxy)benzene can provide insights into its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Biological Targets: Understanding how this compound interacts with proteins or enzymes could reveal its therapeutic potential.
  • Chemical Stability: Investigating how stable this compound is under different conditions (e.g., temperature, pH) helps assess its viability for practical applications.

Such studies are essential for elucidating the practical uses of this compound in various fields.

Several compounds share structural similarities with 1-Bromo-4-(2-fluoroethoxy)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Chloro-4-(2-fluoroethoxy)benzeneChlorine instead of bromineDifferent reactivity patterns due to chlorine's properties
1-Bromo-4-(2-methoxy)benzeneMethoxy group instead of fluoroethoxyVarying solubility and reactivity due to methoxy's electron-donating effect
1-Iodo-4-(2-fluoroethoxy)benzeneIodine instead of bromineIncreased nucleophilicity compared to bromine

These comparisons highlight how variations in halogen substituents and functional groups influence the chemical behavior and potential applications of similar compounds. The unique combination of bromine and fluoroethoxy in 1-Bromo-4-(2-fluoroethoxy)benzene distinguishes it from these alternatives, potentially leading to unique reactivity patterns and applications in medicinal chemistry and materials science.

XLogP3

2.9

Wikipedia

1-Bromo-4-(2-fluoroethoxy)benzene

Dates

Modify: 2023-08-15

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